molecular formula C7H10O4 B2860355 4,4-DIMETHYL ITACONIC ACID CAS No. 584-27-0

4,4-DIMETHYL ITACONIC ACID

Cat. No.: B2860355
CAS No.: 584-27-0
M. Wt: 158.153
InChI Key: GYXGAEAOIFNGAE-UHFFFAOYSA-N
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Description

4,4-DIMETHYL ITACONIC ACID is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of an isopropylidene group attached to the succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-DIMETHYL ITACONIC ACID can be synthesized through several methods. One common approach involves the reaction of succinic acid with acetone in the presence of an acid catalyst, such as sulfuric acid. This reaction leads to the formation of the isopropylidene group on the succinic acid molecule . The reaction conditions typically include:

    Temperature: Around 60-70°C

    Catalyst: Concentrated sulfuric acid

    Solvent: Acetone

Industrial Production Methods

Industrial production of isopropylidene-succinic acid follows similar principles but on a larger scale. The process involves the continuous addition of succinic acid and acetone into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is isolated through distillation and purification steps .

Chemical Reactions Analysis

Types of Reactions

4,4-DIMETHYL ITACONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-DIMETHYL ITACONIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropylidene-succinic acid involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic reactions, influencing the Krebs cycle and energy production. It may also interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-DIMETHYL ITACONIC ACID is unique due to the presence of the isopropylidene group, which imparts specific chemical reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications .

Properties

IUPAC Name

2-propan-2-ylidenebutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3H2,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXGAEAOIFNGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(CC(=O)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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